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Compound of Interest

Compound Name: 4-Ethyloctanal

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Ethyloctanal, a branched-chain aldehyde. The information is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. This
document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: 4-Ethyloctanal Molecular Formula: C1oH200 Molecular Weight: 156.27 g/mol [1]
CAS Number: 58475-04-0[1] Appearance: Clear, colorless liquid with a floral-like odor.[1]

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for 4-
Ethyloctanal based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Data for 4-Ethyloctanal (Solvent: CDCls, Reference: TMS)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3054142?utm_src=pdf-interest
https://www.benchchem.com/product/b3054142?utm_src=pdf-body
https://www.benchchem.com/product/b3054142?utm_src=pdf-body
https://www.benchchem.com/product/b3054142?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyloctanal
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyloctanal
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyloctanal
https://www.benchchem.com/product/b3054142?utm_src=pdf-body
https://www.benchchem.com/product/b3054142?utm_src=pdf-body
https://www.benchchem.com/product/b3054142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) H-1 (Aldehyde proton,
~9.76 Triplet (t) 1H
-CHO)
~2.42 Multiplet (m) 2H H-2 (-CH2-CHO)
_ H-3, H-4, H-5, H-6, H-
~1.25-1.60 Multiplet (m) 11H
7, Ethyl-CH:
~0.88 - 0.92 Multiplet (m) 6H H-8 (-CHs), Ethyl-CHs

Note: The aldehyde proton signal is highly distinctive and appears far downfield. The aliphatic

protons in the chain and the ethyl group will likely overlap, forming a complex multiplet.

Table 2: Predicted 13C NMR Data for 4-Ethyloctanal (Solvent: CDCls, Reference: TMS)

Chemical Shift (6, ppm)

Assignment

~202.8 C-1 (Aldehyde C=0)
~51.5 C-2

~39.0 C-4

~30.0 C-3

~29.5 C-5

~25.5 Ethyl-CH:

~23.0 C-6

~22.6 C-7

~14.1 C-8

~11.5 Ethyl-CHs

Note: The carbonyl carbon of the aldehyde is characteristic and appears in the 190-215 ppm

range.[2][3]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for 4-Ethyloctanal

Wavenumber (cm~?) Intensity Assignment

~2958, ~2927, ~2872 Strong C-H stretching (alkane)[4]

~2820, ~2720 Medium C-H stretching (aldehyde)[5]

1730 Strong C=0 stretching (aldehyde)[4]
[5]

~1465 Medium C-H bending (alkane)

~1378 Medium C-H bending (alkane)

Note: The strong carbonyl (C=0) absorption around 1730 cm~* and the two characteristic
aldehyde C-H stretching bands are key diagnostic peaks for identifying the aldehyde
functionality.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-Ethyloctanal
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mlz lon Notes

Molecular ion (Monoisotopic

156.1514 M]*

Mass)[1]
157.1587 [M+H]* Protonated molecule[6]
179.1406 [M+Na]* Sodium adduct[6]

Loss of water from the
139.1487 [M+H-H20]*

protonated molecule[6]
127 [M-CHOJ* Loss of the formyl group
99 [M-CaHo]* Alpha-cleavage
85 [M-CsH11]* Alpha-cleavage
57 [CaHo]*

McLafferty rearrangement
44 [CH2=CHO]*

product

Note: Aldehydes typically show a moderately intense molecular ion peak.[2] Characteristic
fragmentation patterns include alpha-cleavage and the McLafferty rearrangement.[2][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample
such as 4-Ethyloctanal.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyloctanal in about 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs3). Add a small amount of an internal
standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to O ppm.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition for tH NMR: Acquire the proton spectrum using a standard pulse sequence.
Key parameters to set include the spectral width, number of scans, relaxation delay, and
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acquisition time.

o Data Acquisition for 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to obtain singlets for each unique carbon atom. A larger number of scans is
typically required for 3C NMR due to the low natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

IR Spectroscopy

o Sample Preparation: For a liquid sample, the simplest method is to place a drop of 4-
Ethyloctanal between two salt plates (e.g., NaCl or KBr) to create a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the
sample in the spectrometer and acquire the sample spectrum. The instrument will
automatically ratio the sample spectrum against the background spectrum to produce the
final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare them to known
correlation charts to identify the functional groups.

Mass Spectrometry

o Sample Introduction: For a volatile liquid like 4-Ethyloctanal, Gas Chromatography-Mass
Spectrometry (GC-MS) is a common and effective method.[4] The sample is injected into a
gas chromatograph, which separates the components of the sample before they enter the
mass spectrometer.

« lonization: Electron lonization (El) is a standard method for GC-MS. In the ion source, high-
energy electrons bombard the sample molecules, causing them to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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« Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

+ Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the
characteristic fragmentation patterns to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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